L-657,743 hydrochloride
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Overview
Description
L-657,743 hydrochloride is a potent and selective alpha-2 adrenergic receptor antagonist. It is known for its high affinity for alpha-2 adrenergic receptors and its ability to block these receptors effectively. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-657,743 hydrochloride involves several steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic structure and the introduction of the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
L-657,743 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Scientific Research Applications
L-657,743 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies of alpha-2 adrenergic receptor antagonists.
Biology: Investigated for its effects on biological systems, particularly in relation to adrenergic signaling pathways.
Medicine: Explored for potential therapeutic applications in conditions involving alpha-2 adrenergic receptors, such as hypertension and certain psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
L-657,743 hydrochloride exerts its effects by selectively binding to and blocking alpha-2 adrenergic receptors. This inhibition prevents the normal action of endogenous ligands, leading to increased release of norepinephrine and other neurotransmitters. The molecular targets include the alpha-2 adrenergic receptors, and the pathways involved are primarily related to adrenergic signaling.
Comparison with Similar Compounds
Similar Compounds
Yohimbine: Another alpha-2 adrenergic receptor antagonist with similar pharmacological properties.
MK-912 hydrochloride: A selective alpha-2 adrenergic receptor antagonist with a different chemical structure but similar mechanism of action.
Uniqueness
L-657,743 hydrochloride is unique due to its high selectivity and potency for alpha-2 adrenergic receptors. Compared to yohimbine, it has a higher affinity and greater specificity, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20;/h3-6,16H,7-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYCEQJIRFYVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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